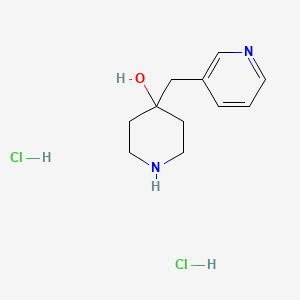
2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid” is a chemical compound with the linear formula C18H12F3NO4S . It has a molecular weight of 395.36 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H12F3NO4S . This indicates that it contains 18 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Coordination Polymers and Photophysical Properties
Research into the synthesis and structural characteristics of new aromatic carboxylic acids has led to the development of lanthanide-based coordination polymers. These polymers exhibit interesting photophysical properties due to their efficient light-harvesting chromophores. The study of these materials could potentially contribute to advancements in materials science, particularly in areas such as luminescent materials and sensors. The coordinated benzoate ligands in these complexes serve as efficient chromophores, highlighting the potential for similar compounds, like 2-((2,5-dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid, to play a role in the development of new photophysical materials (Sivakumar et al., 2011).
Organotin(IV) Complexes and Biological Applications
The synthesis and characterization of organotin(IV) complexes with aromatic carboxylic acids have been explored for their potential biological applications. These complexes have shown activity against different bacteria and fungi, suggesting the possibility of using compounds like this compound in the development of new antimicrobial agents. The structural characteristics of these complexes offer insight into the design of metal-organic compounds with potential use in medicine and agriculture (Shahid et al., 2005).
Catalytic Transfer Hydrogenation
Research into catalytic transfer hydrogenation has identified the utility of aromatic carboxylic acids in facilitating these reactions. Studies demonstrate that complexes involving these acids can efficiently catalyze the hydrogenation of carbonyl compounds, highlighting their potential role in green chemistry and sustainable chemical processes. This suggests that compounds such as this compound could be explored for their catalytic properties in similar reactions (Prakash et al., 2014).
Synthesis of Aromatic Ketones
A novel reagent has been developed for the synthesis of aromatic ketones from carboxylic acids and aromatic hydrocarbons, indicating a potential application area for similar aromatic carboxylic acids. This method provides a high-yield pathway to benzophenones, which are valuable in various industrial and pharmaceutical applications. The process highlights the role of aromatic carboxylic acids in synthetic organic chemistry, suggesting that compounds like this compound could be useful in the synthesis of complex organic molecules (Keumi et al., 1988).
Propriétés
IUPAC Name |
2-[2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S/c19-18(20,21)10-5-7-11(8-6-10)22-15(23)9-14(16(22)24)27-13-4-2-1-3-12(13)17(25)26/h1-8,14H,9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIBIAULRQTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
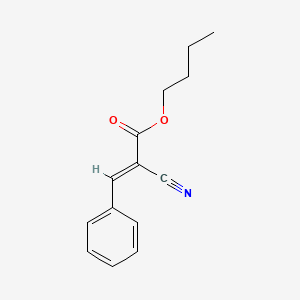
![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)
![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)
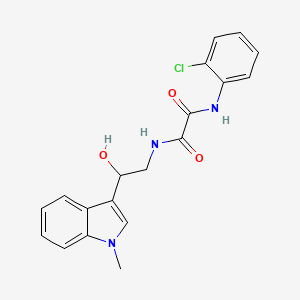
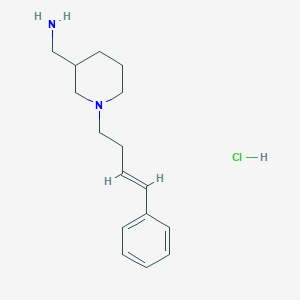
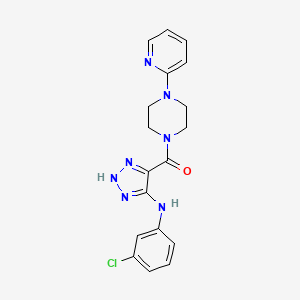
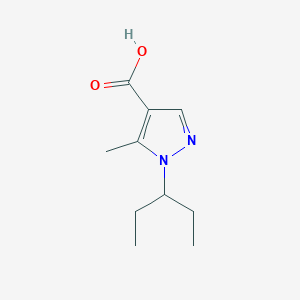

![3-Oxabicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2958960.png)
![5-fluoro-3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2958961.png)

![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)
